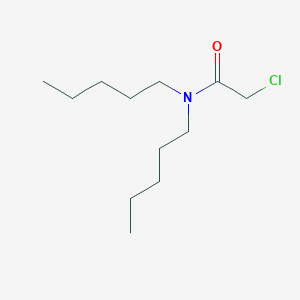

2-Chloro-n,n-dipentylacetamide

Description

Contextual Significance of Chloroacetamide Chemistry in Contemporary Research

Chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom. wikipedia.org Their significance in modern research stems from their versatility as chemical intermediates and their inherent reactivity. The presence of a chlorine atom on the carbon alpha to the carbonyl group makes them effective alkylating agents. ontosight.ainih.gov This reactivity is harnessed in a variety of synthetic applications.

In organic synthesis, chloroacetamides serve as valuable building blocks for constructing more complex molecules. solubilityofthings.com They readily participate in nucleophilic substitution reactions where the chlorine atom is displaced, allowing for the introduction of various functional groups. This property is fundamental to the synthesis of numerous compounds, including pharmaceuticals and other biologically active molecules. ontosight.aiijpsr.info For instance, the reaction of chloroacetyl chloride with amines is a common method for preparing N-substituted chloroacetamide derivatives. ijpsr.inforsc.org Research has also explored their use in C-amidoalkylation reactions of aromatic compounds, further expanding their synthetic utility. researchgate.net

In the realm of biochemistry, chloroacetamide and its derivatives are utilized as tools to study protein structure and function. ontosight.ai By irreversibly binding to cysteine residues in proteins, they act as sulfhydryl alkylating reagents, which can inhibit enzyme activity and help elucidate metabolic pathways and protein-protein interactions. ontosight.ainih.gov This makes them important probes in chemical biology and medicinal chemistry.

Rationale for Comprehensive Academic Investigation of N,N-Disubstituted Amides

N,N-disubstituted amides are a class of amides where the amide nitrogen is bonded to two organic substituents. The nature of these substituents significantly influences the compound's physical and chemical properties, such as polarity, solvent capabilities, and reactivity. This tunability makes them a subject of extensive academic investigation. acs.orgnih.gov

A significant area of research for N,N-disubstituted amides is their application in solvent extraction for the separation of metal ions, particularly actinides and lanthanides from nitric acid solutions. iaea.orgscispace.com Studies have shown that the structure of the alkyl groups attached to the nitrogen atom plays a crucial role in the extraction efficiency and selectivity. scispace.com For example, branching in the alkyl chains can decrease the extraction of certain ions more than others, allowing for selective separation. scispace.com The basicity of the amide's carbonyl oxygen, which coordinates to the metal ion, is a key factor in its extractive power. scispace.com

Furthermore, N,N-disubstituted amides are pivotal intermediates in organic synthesis. sioc-journal.cn Their inherent stability often requires specific activation methods to undergo further transformations, and developing such methods is an active area of research. nih.gov For example, novel catalytic systems have been developed to facilitate reactions such as the conversion of amides to esters. nih.gov The steric and electronic effects of the N-substituents are systematically studied to understand reaction mechanisms and optimize conditions. acs.org

Scope and Research Objectives for 2-Chloro-N,N-dipentylacetamide Studies

The specific academic investigation of this compound is driven by the combined characteristics of its chloroacetamide functional group and the N,N-dipentyl substitution. Research objectives for this compound would logically focus on its synthesis, reactivity, and potential applications stemming from its unique structure.

The primary research scope includes:

Synthesis and Characterization: Developing efficient and scalable methods for the synthesis of this compound, likely through the acylation of di-n-pentylamine with chloroacetyl chloride. Detailed spectroscopic characterization using techniques like NMR and IR spectroscopy would be essential to confirm its structure.

Reactivity Studies: Investigating its behavior in nucleophilic substitution reactions. The two long-chain pentyl groups may exert steric or electronic effects on the reactivity of the α-chloro position, which would be a point of academic interest compared to smaller N,N-dialkyl chloroacetamides.

Application as an Extractant: Given the history of N,N-disubstituted amides in solvent extraction, a major research objective would be to evaluate the efficacy of this compound in extracting various metal ions. The long pentyl chains would increase its lipophilicity, potentially enhancing its utility in liquid-liquid extraction systems for specific metal cations.

Precursor for Novel Compounds: Exploring its use as a precursor for the synthesis of new, larger molecules. The N,N-dipentylamide moiety could be incorporated into more complex structures like macrocycles or specialized ligands with tailored properties.

The physical and chemical properties of this compound are central to these research endeavors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2567-60-4 echemi.com |

| Molecular Formula | C₁₂H₂₄ClNO echemi.com |

| Molecular Weight | 233.78 g/mol echemi.com |

| IUPAC Name | this compound |

Structure

3D Structure

Properties

CAS No. |

2567-60-4 |

|---|---|

Molecular Formula |

C12H24ClNO |

Molecular Weight |

233.78 g/mol |

IUPAC Name |

2-chloro-N,N-dipentylacetamide |

InChI |

InChI=1S/C12H24ClNO/c1-3-5-7-9-14(12(15)11-13)10-8-6-4-2/h3-11H2,1-2H3 |

InChI Key |

SFGHQGBVSJVFIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 2-Chloro-N,N-dipentylacetamide

The creation of the amide linkage in this compound is most commonly accomplished through the acylation of dipentylamine (B1346568).

The most prevalent and well-established method for synthesizing this compound and related N-aryl acetamides is the reaction of a secondary amine, in this case, dipentylamine, with chloroacetyl chloride. ijpsr.inforesearchgate.netresearchgate.net This nucleophilic acyl substitution reaction is a cornerstone of amide synthesis.

The general reaction involves mixing dipentylamine with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.netsphinxsai.com The choice of solvent and base can significantly influence the reaction's yield and purity. Common laboratory-scale conditions involve adding chloroacetyl chloride dropwise to a cooled solution (0-5°C) of the amine and base, followed by a period of stirring at room temperature to bring the reaction to completion. sphinxsai.comresearchgate.netresearchgate.net

| Reagents | Base | Solvent | Temperature | Time | Yield | Reference(s) |

| Aryl Amines, Chloroacetyl Chloride | DBU | THF | Room Temp | 3-6 h | 75-95% | sphinxsai.comresearchgate.net |

| Anilines, Chloroacetyl Chloride | Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | Room Temp | - | Good | researchgate.net |

| Secondary Amine, Chloroacetyl Chloride | Inorganic Alkali (e.g., NaOH) | Water / Toluene | Room Temp | 0.5-2 h | >97% | google.com |

| Anilines, Chloroacetyl Chloride | Triethylamine (TEA) | Dioxane | - | - | - | sphinxsai.com |

| N-ethyl-3,4-dichloroaniline, Chloroacetyl Chloride | None (Base not specified) | Benzene | 50°C | - | - | google.com |

This table presents a summary of typical conditions for the synthesis of chloroacetamides from various amines and chloroacetyl chloride, illustrating common reagents and conditions applicable to the synthesis of the title compound.

While the use of chloroacetyl chloride is direct, alternative pathways exist, often focusing on avoiding the handling of highly reactive acid halides or improving process efficiency. One major alternative involves starting with chloroacetic acid and activating it for amidation. This can be done using stoichiometric coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting the carboxylic acid to the acid chloride in situ with reagents such as thionyl chloride or oxalyl chloride, which is a common industrial approach to reduce costs and handle more stable precursors. scispace.com

Another synthetic route is the aminolysis of chloroacetic acid esters. innospk.comsciencemadness.org In this method, an ester like ethyl chloroacetate (B1199739) would be reacted with dipentylamine to form the desired amide and ethanol.

Process optimization research has led to more facile and efficient methods. For instance, the use of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (B95107) (THF) has been shown to produce N-aryl amides in high yields (75-95%) within a shorter timeframe (3-6 hours) at room temperature. sphinxsai.comresearchgate.net Furthermore, a patented method for synthesizing chloroacetamides with significant steric hindrance utilizes a two-phase system with water and an organic solvent (like toluene) with an inorganic base (like sodium hydroxide), reporting near-quantitative yields and suitability for large-scale production. google.com

Synthesis and Characterization of Key Amine and Acid Precursors

The quality and characteristics of the starting materials are critical to the successful synthesis of the final product. The key precursors are dipentylamine and a derivative of chloroacetic acid, typically chloroacetyl chloride.

Dipentylamine: This secondary amine is the nitrogen source for the amide bond. It can be synthesized through methods such as the reaction of amyl chloride with ammonia (B1221849) or the reductive amination of pentanal. echemi.com It is a colorless to light-yellow liquid with a characteristic ammonia-like odor. nih.gov

| Property | Value | Reference(s) |

| IUPAC Name | N-pentylpentan-1-amine | nih.gov |

| Molecular Formula | C10H23N | cymitquimica.com |

| Molar Mass | 157.30 g/mol | chemchart.com |

| Appearance | Clear colorless to light-yellow liquid | nih.gov |

| Odor | Ammonia-like | nih.gov |

| Boiling Point | 202-204 °C | - |

| Density | 0.777 g/mL | - |

| Solubility | Very slightly soluble in water; Soluble in organic solvents | nih.govcymitquimica.com |

Chloroacetyl Chloride: This is the acylating agent. It is an important industrial chemical used in the production of many other compounds, including numerous herbicides. wikipedia.orgmodichemical.com Industrially, it is produced via methods like the carbonylation of methylene (B1212753) chloride. wikipedia.org In a laboratory setting, it is commonly prepared by treating chloroacetic acid with reagents like thionyl chloride, phosphorus pentachloride, or phosgene. wikipedia.orgchemicalbook.com

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloroacetyl chloride | nih.gov |

| Molecular Formula | C2H2Cl2O | wikipedia.org |

| Molar Mass | 112.94 g/mol | wikipedia.org |

| Appearance | Colorless to yellow liquid | wikipedia.org |

| Boiling Point | 106 °C | wikipedia.org |

| Density | 1.42 g/mL | wikipedia.org |

| Reactivity | Reacts with water and other protic compounds | wikipedia.org |

Green Chemistry Approaches in this compound Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. Traditional amidation methods often generate significant chemical waste from stoichiometric activating agents and utilize hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF). scispace.com

Green chemistry seeks to address these issues. Key approaches applicable to this compound synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly options. A patented method using water as the primary solvent for the reaction between a secondary amine and chloroacetyl chloride is a significant step in this direction. google.com

Catalytic Methods: Enzymatic catalysis offers a highly sustainable route. Biocatalysts like Candida antarctica lipase (B570770) B (CALB) can facilitate direct amide bond formation between a carboxylic acid and an amine, avoiding the need for hazardous activating agents and often proceeding under mild conditions. nih.govrsc.org

Solvent-Free Reactions: Performing reactions without a solvent medium minimizes waste and simplifies purification. Boric acid has been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.netsemanticscholar.org While this specific system generates primary amides, the principle of solvent-less synthesis is a key green strategy.

Waste Valorization: Sustainable manufacturing practices include the reuse of materials. For instance, research has demonstrated the synthesis of chloroacetyl chloride from the mother liquor of related industrial processes, turning a waste stream into a valuable precursor. nuv.ac.in

| Approach | Traditional Method | Green Alternative | Benefit | Reference(s) |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Cyclopentyl methyl ether (CPME), None (solvent-free) | Reduced use of volatile and hazardous organic compounds | google.comscispace.comnih.gov |

| Activation | Stoichiometric coupling agents (HATU, EDC), Thionyl Chloride | Enzymatic catalysis (e.g., Lipase) | Avoids hazardous reagents and byproducts, mild conditions | scispace.comnih.gov |

| Waste | High E-factor due to byproducts from activating agents | Lower waste, potential for catalyst recycling | Improved atom economy and reduced environmental impact | scispace.comrsc.org |

| Feedstock | Virgin raw materials | Precursors from reprocessed industrial waste streams | Circular economy principles, reduced resource consumption | nuv.ac.in |

Scalability Investigations for Laboratory and Industrial Synthesis Research

The transition from a laboratory-scale procedure to an industrial production process requires careful consideration of factors like cost, safety, efficiency, and equipment. The synthesis of chloroacetamides is a well-understood and highly scalable process, largely because of its extensive use in the agrochemical industry for producing herbicides like alachlor, metolachlor, and butachlor (B1668075). researchgate.netwikipedia.org

Key findings related to the scalability of this synthesis include:

Robustness of the Core Reaction: The acylation of amines with chloroacetyl chloride is the basis for the annual production of millions of pounds of related chemicals, demonstrating its industrial viability. wikipedia.org

Aqueous Phase Synthesis: A patented method that uses water as a solvent was demonstrated on a 5-mole scale, with the inventors noting it is "suitable for large-scale preparation" due to its simplicity, rapid reaction time, and high yield. google.com This approach is attractive for industrial scale-up as it avoids large volumes of organic solvents and simplifies product isolation.

Microwave Synthesis: While microwave-assisted synthesis can accelerate reactions significantly on a lab scale, direct scale-up is challenging due to the limited penetration depth of microwave irradiation. pitt.edu However, the development of multimode batch reactors allows for parallel synthesis or larger volume reactions (up to several liters), bridging the gap between benchtop and pilot-plant scale. pitt.edu

Economic Considerations: On a large scale, the cost of reagents is paramount. The use of expensive coupling reagents common in small-scale research is generally avoided. Instead, the more economical approach of using commercially available chloroacetyl chloride or generating it in situ from chloroacetic acid and a low-cost chlorinating agent is preferred. scispace.com

Chemical Reactivity, Transformation, and Derivatization

Nucleophilic Substitution Reactions at the α-Chlorinated Position

The chemical reactivity of 2-Chloro-N,N-dipentylacetamide is significantly influenced by the presence of the chlorine atom on the α-carbon. This position is electrophilic, making it susceptible to attack by a variety of nucleophiles. The general mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) pathway. In this process, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion as a leaving group.

The reactivity of the α-chloro position is a common feature among 2-chloroacetamides. Studies on related N-aryl 2-chloroacetamides have demonstrated that the chlorine atom is readily replaced by oxygen, nitrogen, and sulfur nucleophiles. alfa-chemistry.com This reactivity allows for the synthesis of a diverse range of derivatives. For instance, reaction with alkoxides or phenoxides can yield the corresponding α-alkoxy or α-aryloxy acetamides. Similarly, amines can displace the chloride to form α-amino acetamides, and thiols can react to produce α-thio acetamides.

Intramolecular nucleophilic substitution can also occur if a suitable nucleophilic group is present elsewhere in the molecule, leading to the formation of heterocyclic compounds. alfa-chemistry.com Although the simple structure of this compound does not lend itself to such intramolecular reactions without prior modification, this reactivity pathway is a key consideration in the design of more complex analogues.

The following table provides representative examples of nucleophilic substitution reactions on α-chloroacetamides, illustrating the versatility of this reaction.

| Nucleophile | Product Type | Related Compound Example | Reference |

| Phenoxide | α-Aryloxyacetamide | 2-(Pyridin-3-yloxy)acetamides | alfa-chemistry.com |

| Amine | α-Aminoacetamide | Reaction with benzylamines | irejournals.com |

| Thiol | α-Thioacetamide | Reaction with 2-mercapto-4,6-dimethylnicotinonitrile | researchgate.net |

Hydrolysis and Degradation Kinetics of the Amide Moiety

The amide functional group in this compound is generally stable but can undergo hydrolysis under acidic or basic conditions to yield dipentylamine (B1346568) and chloroacetic acid. This reaction is typically slower than the hydrolysis of other carboxylic acid derivatives like esters or acid chlorides.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of dipentylamine (which is protonated under acidic conditions to form a dipentylammonium salt) leads to the formation of chloroacetic acid. The protonation of the leaving amine makes this process essentially irreversible.

Base-Catalyzed (Promoted) Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which can then collapse to expel the dipentylamide anion. The dipentylamide anion is a strong base and will deprotonate the newly formed chloroacetic acid, driving the reaction to completion. Due to the high pKa of amines, this reaction is often considered base-promoted rather than base-catalyzed and typically requires heating.

For chloroacetamides, hydrolysis of the amide bond is in competition with nucleophilic substitution at the α-carbon. Studies on various chloroacetamide herbicides have shown that under basic conditions, the primary reaction is often the SN2 displacement of the chloride by a hydroxide ion to form the corresponding 2-hydroxy-N,N-dialkylacetamide. nih.gov Amide cleavage can also occur, but the dominant pathway can be influenced by the specific structure of the chloroacetamide. nih.gov Under acidic conditions, cleavage of both the amide and other functional groups (if present) can be observed. nih.gov

In the context of environmental degradation, biodegradation is often the most significant pathway for the breakdown of chloroacetamide herbicides, with chemical hydrolysis playing a lesser role at typical environmental pH values. nih.gov Specific kinetic data for the hydrolysis of this compound is not extensively documented in the scientific literature, but the general principles of amide hydrolysis, coupled with the competing nucleophilic substitution at the α-carbon, provide a framework for understanding its degradation.

Rational Design and Synthesis of this compound Analogues

The synthesis of analogues of this compound with different halogens at the α-position can be readily envisioned based on standard synthetic methodologies. The most common route to N,N-disubstituted 2-haloacetamides is the reaction of the corresponding 2-haloacetyl halide with a secondary amine.

2-Bromo-N,N-dipentylacetamide: This analogue could be synthesized by reacting dipentylamine with bromoacetyl bromide or bromoacetyl chloride.

2-Iodo-N,N-dipentylacetamide: The iodo analogue could be prepared by reacting dipentylamine with iodoacetyl chloride or through a Finkelstein reaction, where this compound is treated with an iodide salt like sodium iodide in a suitable solvent such as acetone.

2-Fluoro-N,N-dipentylacetamide: The fluoro analogue would likely be synthesized from dipentylamine and fluoroacetyl chloride or fluoroacetic anhydride.

The reactivity of these halogenated analogues in nucleophilic substitution reactions is expected to follow the trend of leaving group ability, which is generally I > Br > Cl > F. Therefore, the iodo- and bromo- analogues would be more reactive towards nucleophiles than this compound, while the fluoro- analogue would be significantly less reactive. This tunable reactivity can be exploited in the rational design of molecules for specific applications where a certain reaction rate is desired.

The following table summarizes the probable synthetic routes for these analogues.

| Analogue | Probable Synthetic Precursors |

| 2-Bromo-N,N-dipentylacetamide | Dipentylamine and Bromoacetyl bromide/chloride |

| 2-Iodo-N,N-dipentylacetamide | Dipentylamine and Iodoacetyl chloride OR this compound and NaI |

| 2-Fluoro-N,N-dipentylacetamide | Dipentylamine and Fluoroacetyl chloride |

The rational design of analogues with functionalized N-alkyl chains offers a route to molecules with modified physical and chemical properties. While direct functionalization of the pentyl chains in the pre-formed this compound molecule is challenging due to their unreactive nature, analogues can be synthesized from appropriately functionalized dipentylamine precursors.

For example, a hydroxyl group could be introduced into one or both of the pentyl chains. The synthesis would start with a protected amino alcohol, which would be N-alkylated to produce a functionalized dipentylamine derivative. After deprotection, the resulting N,N-dialkylamine with a hydroxyl group could be reacted with chloroacetyl chloride to yield the desired functionalized 2-chloroacetamide (B119443).

Another approach could involve starting with a dipentylamine derivative containing a double bond or another reactive group in one of the pentyl chains. This would allow for a wide range of subsequent chemical transformations.

Hypothetical strategies for the synthesis of functionalized analogues could include:

Synthesis of a Hydroxylated Analogue: Starting with a protected amino alcohol, perform a reductive amination with pentanal, followed by another N-alkylation with a pentyl halide. Deprotection of the alcohol and subsequent reaction with chloroacetyl chloride would yield the target molecule.

Synthesis of an Analogue with a Terminal Alkyne: A similar strategy could be employed starting with an amino alcohol that is oxidized to an aldehyde, followed by the introduction of an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. N-alkylation and subsequent acylation would lead to the desired product.

These synthetic routes are speculative in the absence of specific literature for this compound but are based on well-established principles of organic synthesis.

Catalytic Transformations and Stereoselective Synthesis Research

Research into catalytic transformations of 2-chloroacetamides is an active area, particularly in the context of synthesizing biologically active molecules. For this compound, the α-carbon is a prochiral center, and the introduction of a substituent via a nucleophilic substitution reaction creates a chiral center. The development of stereoselective methods to control the configuration of this new stereocenter is of significant interest.

One area of research involves the use of chiral catalysts to achieve enantioselective substitution reactions. While specific examples for this compound are not prominent in the literature, the asymmetric hydrogenation of an imine intermediate in the industrial synthesis of (S)-metolachlor, a structurally related chloroacetamide herbicide, provides a key example of the application of catalytic stereoselective synthesis in this class of compounds. researchgate.net This process utilizes a chiral iridium ferrocenyl diphosphine catalyst system to achieve high enantioselectivity. researchgate.net

This suggests that catalytic methods could be developed for the stereoselective synthesis of α-substituted derivatives of this compound. For instance, a chiral phase-transfer catalyst could be employed to mediate the reaction with a nucleophile, leading to an enantiomerically enriched product.

Furthermore, transition metal-catalyzed cross-coupling reactions represent another avenue for the transformation of this compound. For example, palladium- or nickel-catalyzed reactions could potentially be used to form carbon-carbon bonds at the α-position, although such reactions are more commonly reported for the corresponding bromo- or iodo-acetamides due to their higher reactivity in oxidative addition steps.

The field of asymmetric catalysis is continually evolving, and new methods involving organocatalysis or transition metal catalysis could be applied to the stereoselective synthesis of derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Chloro-n,n-dipentylacetamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the chloro and amido groups causing significant downfield shifts for nearby protons. Due to restricted rotation around the amide C-N bond, the two pentyl groups may be chemically non-equivalent, potentially leading to separate signals for each chain, although at room temperature, rapid rotation might average these signals. The protons on the α-carbon to the nitrogen (H-a') would appear as two distinct triplets due to this restricted rotation, making them diastereotopic.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The carbon attached to the chlorine atom (C-a) will also be significantly deshielded. The carbons of the pentyl chains will show characteristic shifts, with the carbons closer to the electron-withdrawing amide nitrogen appearing further downfield.

Predicted NMR Data for this compound

| Atom Label | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| a (CH₂Cl) | δ 4.0-4.2 ppm (singlet, 2H) | δ 40-45 ppm |

| b (C=O) | - | δ 168-172 ppm |

| a' (N-CH₂) | δ 3.2-3.4 ppm (triplet, 4H) | δ 45-50 ppm |

| b' (CH₂) | δ 1.5-1.7 ppm (multiplet, 4H) | δ 28-32 ppm |

| c' (CH₂) | δ 1.2-1.4 ppm (multiplet, 4H) | δ 25-28 ppm |

| d' (CH₂) | δ 1.2-1.4 ppm (multiplet, 4H) | δ 22-24 ppm |

| e' (CH₃) | δ 0.8-1.0 ppm (triplet, 6H) | δ 13-15 ppm |

Note: Chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS). Predicted values are based on typical ranges for similar functional groups.

Advanced Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, while fragmentation analysis reveals its substructural components.

Molecular Ion and Isotopic Profile: The mass spectrum of this compound (C₁₂H₂₄ClNO) would exhibit a characteristic isotopic pattern for a monochlorinated compound. The molecular ion peak would appear as two signals, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: Electron ionization (EI) would induce fragmentation, providing valuable structural information. The primary fragmentation pathway for tertiary amides is typically α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of a butyl radical (C₄H₉•) from one of the pentyl chains, resulting in a stable iminium ion. Another significant fragmentation would be the cleavage of the acyl-nitrogen bond (C(O)-N), generating an acylium ion (ClCH₂C=O)⁺ and the dipentylamino radical.

Predicted Major Fragments in the Mass Spectrum

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 233/235 | [C₁₂H₂₄ClNO]⁺ | Molecular Ion ([M]⁺) |

| 176 | [C₁₂H₂₄NO]⁺ | Loss of Cl• from [M]⁺ |

| 186 | [C₈H₁₆NO]⁺ | α-cleavage (Loss of C₄H₉•) |

| 156 | [C₁₀H₂₂N]⁺ | Dipentylaminium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. The most intense and characteristic absorption for this compound would be the amide I band, corresponding to the C=O stretching vibration. spcmc.ac.in As a tertiary amide, this band is typically strong and appears in the region of 1630-1680 cm⁻¹. spcmc.ac.in Other key absorptions include the C-H stretching vibrations of the pentyl chains just below 3000 cm⁻¹, the C-N stretching vibration around 1100-1300 cm⁻¹, and the C-Cl stretching vibration, which is expected in the fingerprint region between 600-800 cm⁻¹. specac.com

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. wikipedia.org It is particularly useful for identifying non-polar bonds. While the C=O stretch is also Raman active, the C-C backbone of the pentyl chains and potentially the C-Cl bond would give rise to distinct signals. The complementary nature of IR and Raman provides a more complete vibrational profile of the molecule.

Predicted Vibrational Modes

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 (Strong) | 2850-2960 (Strong) |

| C=O Stretch (Amide I) | 1630-1680 (Very Strong) | 1630-1680 (Medium) |

| CH₂ Bend (Scissoring) | ~1465 (Medium) | ~1465 (Medium) |

| C-N Stretch | 1100-1300 (Medium) | 1100-1300 (Weak) |

X-ray Crystallography for Solid-State Structure Determination

Should this compound form suitable single crystals, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique determines the precise spatial arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. oregonstate.edu

The analysis would yield exact bond lengths, bond angles, and torsion angles. A key feature of the amide group is its planarity, arising from the resonance delocalization of the nitrogen lone pair into the carbonyl group. This results in a C-N bond with partial double-bond character, which is shorter than a typical C-N single bond. wikipedia.org X-ray crystallography would confirm the planarity of the O=C-N unit and provide precise measurements for the C=O and C-N bond lengths. wikipedia.org Furthermore, the crystal structure would reveal the conformation of the flexible pentyl chains and the nature of intermolecular interactions, such as dipole-dipole forces or van der Waals contacts, which govern the crystal packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of 2-Chloro-n,n-dipentylacetamide. By utilizing a basis set such as 6-311++G(d,p), researchers could compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

Furthermore, these calculations can provide a detailed map of the electrostatic potential (ESP), which reveals the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis could also be performed to understand the hybridization of atomic orbitals and the nature of the intramolecular charge transfer.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the two pentyl chains in this compound suggests a complex conformational landscape. A thorough conformational analysis would be necessary to identify the most stable conformers. This process typically involves a systematic scan of the potential energy surface (PES) by rotating the key dihedral angles associated with the pentyl groups and the acetamide (B32628) backbone.

Reaction Mechanism Elucidation through Transition State Modeling

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, computational methods can be used to locate the transition state structure.

By calculating the activation energy, which is the energy difference between the reactants and the transition state, the reaction rate can be predicted. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that the identified transition state correctly connects the reactants and products on the reaction pathway. These studies provide valuable insights into the reactivity of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

To understand the dynamic behavior of this compound in a condensed phase (e.g., in a solvent or as part of a larger system), molecular dynamics (MD) simulations would be highly informative. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

From these simulations, various properties can be calculated, such as radial distribution functions to describe the local solvent structure around the molecule, and time correlation functions to study dynamic processes like reorientational motion and vibrational relaxation. This approach offers a microscopic view of the molecule's behavior in a realistic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological or environmental effects of a chemical based on its molecular structure. For this compound, a QSAR model could be developed to predict its potential toxicity or other non-clinical effects.

This would involve compiling a dataset of structurally similar compounds with known activity data. Molecular descriptors, which are numerical representations of the chemical's structure, would be calculated for each compound. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound, providing a preliminary assessment of its potential effects without the need for extensive experimental testing.

Mechanistic Investigations of Non Clinical Biological Interactions

Enzymatic Biotransformation and Metabolism in Non-Human Systems (e.g., plants, microorganisms)

The biotransformation of chloroacetamide herbicides in plants is a critical detoxification process. The primary mechanism involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). cambridge.orgcambridge.org This process increases the water solubility of the herbicide, facilitating its sequestration into vacuoles and further metabolism. cambridge.org

In microorganisms, the degradation of chloroacetamide herbicides proceeds through various enzymatic pathways. Soil microbes have been shown to utilize these compounds as carbon sources. researchgate.netscilit.com Key metabolic reactions include N-dealkylation and C-dealkylation, which involve the removal of the alkyl groups from the nitrogen atom and the acetamide (B32628) moiety, respectively. researchgate.netresearchgate.net Another significant pathway is dechlorination, where the chlorine atom is removed from the alpha-carbon. researchgate.net For instance, a Paracoccus sp. strain has been shown to degrade butachlor (B1668075) through partial C-dealkylation to alachlor, followed by N-dealkylation. researchgate.netscilit.com

Table 1: General Enzymatic Biotransformation Pathways of Chloroacetamide Herbicides in Non-Human Systems

| Biological System | Primary Metabolic Pathway | Key Enzymes/Processes | Resulting Metabolites (General) |

| Plants | Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione conjugates, further processed metabolites |

| Microorganisms | Dealkylation (N- and C-) | Dealkylases | Dealkylated chloroacetamides |

| Dechlorination | Dehalogenases | Dechlorinated derivatives | |

| Mineralization | Multiple enzymatic steps | Aniline, catechol, and other intermediates |

This table represents generalized pathways for the chloroacetamide class of herbicides. Specific pathways for 2-Chloro-N,N-dipentylacetamide have not been documented.

Molecular Target Identification and Interaction Mechanisms in Non-Human Biological Systems (e.g., in vitro enzyme assays, receptor binding in plant models)

The primary molecular target for chloroacetamide herbicides in plants is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.netresearchgate.net Specifically, they are known to inhibit the VLCFA elongase complex, which is crucial for the production of fatty acids with more than 18 carbon atoms. researchgate.net These VLCFAs are essential components of cell membranes, cuticular waxes, and suberin. researchgate.net

The proposed mechanism of action involves the covalent binding of the chloroacetamide molecule to a reactive cysteinyl sulfur in the active site of one of the condensing enzymes within the VLCFA elongase complex. researchgate.netnih.gov This irreversible binding inactivates the enzyme, leading to a depletion of VLCFAs. researchgate.net The lack of these essential lipids disrupts cell division and expansion, ultimately inhibiting the growth of susceptible plants, particularly during early seedling development. researchgate.netcambridge.org In vitro studies with plant polyketide synthases, which share a similar catalytic mechanism, have provided direct evidence of covalent binding of chloroacetamides to the active site cysteine. nih.gov

Cellular Uptake and Translocation Studies in Plant or Microbial Models

Chloroacetamide herbicides are typically absorbed by both the emerging shoots and the roots of plants from the soil. cambridge.org For many grass species, uptake through the coleoptilar node of the emerging shoot is a significant route of entry. cambridge.org Once absorbed, these herbicides can be translocated throughout the plant via both the xylem and the phloem. cambridge.org The lipophilicity of the specific chloroacetamide molecule can influence its cellular uptake and mobility within the plant. acs.orgresearchgate.net However, specific studies detailing the cellular uptake and translocation of this compound are not available.

Metabolomic Profiling of this compound in Environmental or Non-Human Biological Systems

Metabolomics is a powerful tool for understanding the biochemical effects of pesticides on organisms. mdpi.com By analyzing the global profile of small-molecule metabolites, researchers can identify metabolic pathways affected by chemical exposure. mdpi.com While metabolomic studies have been conducted on other pesticides to reveal their adverse effects on plants, no such studies have been published for this compound. mdpi.com

In general, exposure of plants to herbicides can lead to significant alterations in various metabolic pathways, including amino acid metabolism, the Krebs cycle, and the phenylpropanoid pathway. mdpi.com For chloroacetamide herbicides, metabolomic analysis could potentially reveal downstream effects of VLCFA inhibition, such as changes in lipid profiles and membrane composition. In microorganisms, metabolomic approaches could be used to identify the specific breakdown products and metabolic intermediates formed during the biodegradation of this compound.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes, with photolysis and hydrolysis being the primary pathways in aquatic and soil environments.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, sometimes causing both substances to split into two or more new substances. For chloroacetamide herbicides, hydrolysis is a significant abiotic degradation pathway. The reaction typically involves the nucleophilic substitution of the chlorine atom with a hydroxyl group, leading to the formation of a hydroxyacetamide derivative. acs.orgresearchgate.netnih.gov The rate of hydrolysis is highly dependent on pH and temperature. Generally, hydrolysis of chloroacetamides is slow at neutral pH but can be accelerated under acidic or basic conditions. acs.orgresearchgate.netnih.gov

Studies on various chloroacetamide herbicides have shown that the structure of the N-alkyl substituents can influence the rate of hydrolysis. acs.orgresearchgate.net Increased steric hindrance around the amide group can affect the susceptibility of the molecule to hydrolytic cleavage. While specific rates for 2-Chloro-n,n-dipentylacetamide are not documented, the presence of two pentyl groups may influence its hydrolysis rate compared to smaller N,N-dialkyl chloroacetamides.

General Hydrolysis Pathway for Chloroacetamides:

Cl-CH₂-C(=O)N(R)₂ + H₂O → HO-CH₂-C(=O)N(R)₂ + HCl

Where R represents the alkyl group (in this case, pentyl).

Biotic Degradation by Soil and Aquatic Microorganisms

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary mechanism for the dissipation of chloroacetamide herbicides in soil and aquatic systems. researchgate.net Microorganisms can utilize these compounds as a source of carbon and nitrogen, breaking them down into simpler, less harmful substances.

The biodegradation of chloroacetamides typically proceeds through several key enzymatic reactions, including dehalogenation, N-dealkylation, and amide hydrolysis. researchgate.netmdpi.com The initial and often rate-limiting step is the cleavage of the carbon-chlorine bond, a process known as dehalogenation. This is followed by the removal of the N-alkyl groups (N-dealkylation) and the breaking of the amide bond.

Research on other chloroacetamide herbicides has demonstrated that the length and structure of the N-alkyl chains can impact the rate of biodegradation. For instance, one study found that longer alkyl chains on the amide nitrogen led to slower degradation efficiencies. This suggests that this compound, with its two pentyl groups, might exhibit slower biodegradation compared to chloroacetamides with shorter alkyl chains like diethyl or dimethyl variants.

A variety of microbial species have been identified as capable of degrading chloroacetamide herbicides. For example, Paracoccus sp. has been shown to degrade several chloroacetamide herbicides. researchgate.net The primary degradation pathway for many chloroacetamides involves an initial N-dealkylation step. researchgate.netmdpi.com

Hypothetical Biotic Degradation Steps for this compound:

Dehalogenation: Replacement of the chlorine atom with a hydroxyl group.

N-Dealkylation: Sequential removal of the pentyl groups.

Amide Hydrolysis: Cleavage of the amide bond to form chloroacetic acid and dipentylamine (B1346568).

Further Mineralization: Subsequent breakdown of the intermediates into carbon dioxide, water, and inorganic ions.

Sorption, Leaching, and Mobility in Environmental Compartments

The mobility of a chemical in the environment, particularly its potential to leach through the soil profile and contaminate groundwater, is governed by its sorption characteristics. Sorption refers to the process by which a chemical binds to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. A higher Koc value indicates stronger sorption to soil organic matter and lower mobility.

For chloroacetamide herbicides, sorption is primarily influenced by soil organic matter content and clay content. usda.govresearchgate.net The hydrophobicity of the molecule also plays a significant role; generally, as the length of the alkyl chains increases, the hydrophobicity of the molecule increases, leading to stronger sorption to soil organic matter.

Given the presence of two long pentyl chains, it is anticipated that this compound would have a higher affinity for soil organic matter compared to chloroacetamides with shorter alkyl chains. This would result in a higher Koc value and, consequently, lower mobility and a reduced potential for leaching into groundwater. nih.gov However, without specific experimental data for this compound, this remains a projection based on the behavior of analogous compounds.

Factors Influencing Sorption and Mobility:

Soil Organic Matter: Higher organic matter content leads to increased sorption.

Clay Content: Clay minerals can also contribute to the sorption of chloroacetamides.

Soil pH: Can influence the surface charge of soil colloids and the chemical speciation of the compound.

Molecular Structure: The size and hydrophobicity of the N-alkyl substituents are critical.

Environmental Persistence and Bioaccumulation Potential in Ecological Systems

Environmental Persistence: The persistence of a chemical in the environment is defined by its half-life (t½), which is the time it takes for 50% of the initial concentration to degrade. The persistence of chloroacetamide herbicides in soil can vary widely, from a few weeks to several months, depending on environmental conditions and the specific chemical structure. researchgate.net Factors influencing persistence include soil type, temperature, moisture, pH, and microbial activity.

Given the expectation of slower biodegradation due to the long N-alkyl chains, this compound may exhibit greater persistence in the environment compared to its shorter-chain counterparts.

Bioaccumulation Potential: Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration of the chemical in the organism's tissues that is greater than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation.

The presence of the two hydrophobic pentyl groups in this compound suggests it would have a relatively high Log Kow value. This indicates a potential for bioaccumulation in aquatic and terrestrial organisms. However, it is also important to consider the organism's ability to metabolize and excrete the compound, which can mitigate bioaccumulation.

Advanced Analytical Methods for Environmental Residue Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and its degradation products in environmental matrices such as water, soil, and biological tissues.

Sample Preparation: The first step in the analysis of environmental samples is typically an extraction and clean-up procedure to isolate the target analyte from the complex sample matrix. env.go.jp Common techniques for chloroacetamides include:

Solid-Phase Extraction (SPE): Widely used for extracting and concentrating chloroacetamides from water samples. waters.comthermofisher.comresearchgate.net

Liquid-Liquid Extraction (LLE): A traditional method for extracting analytes from aqueous samples using an immiscible organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular and efficient method for extracting pesticide residues from a variety of food and environmental samples. hpst.cz

Instrumental Analysis: Following sample preparation, the extract is analyzed using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds like many chloroacetamides. youtube.comusda.gov GC separates the components of a mixture, and MS provides identification and quantification based on their mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for the analysis of many modern pesticides, including chloroacetamides and their more polar metabolites. waters.comthermofisher.comresearchgate.netoup.com LC is well-suited for non-volatile and thermally labile compounds, and tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity, allowing for the detection of trace levels of contaminants. researchgate.netnih.gov

The table below summarizes the analytical techniques commonly employed for the analysis of chloroacetamide herbicides.

| Analytical Technique | Sample Matrix | Key Advantages |

| GC-MS | Soil, Water | High resolution, good for parent compounds. |

| LC-MS/MS | Water, Soil, Biota | High sensitivity and selectivity, suitable for parent compounds and polar metabolites. waters.comthermofisher.comresearchgate.net |

Exploration of Non Clinical and Non Hazardous Applications

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

N-substituted 2-chloroacetamides are recognized for their utility as versatile intermediates in organic synthesis. The reactivity of the chloroacetamide functional group allows for a variety of chemical transformations, making it a valuable building block for the construction of more complex molecules. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

While specific documented examples of 2-Chloro-n,n-dipentylacetamide in complex molecule synthesis are not extensively reported in publicly available literature, the reactivity of its core structure is well-established with related compounds. For instance, 2-chloro-N,N-diethylacetamide has been utilized in the preparation of calixarene (B151959) amides and in the synthesis of macrocyclic compounds. sigmaaldrich.comchemicalbook.com These reactions typically involve the displacement of the chloride by a nucleophile, such as an amine or an alcohol, to form a new carbon-nitrogen or carbon-oxygen bond.

The general reaction scheme for a nucleophilic substitution using an N-substituted 2-chloroacetamide (B119443) is as follows:

R₂N-C(O)-CH₂Cl + Nu⁻ → R₂N-C(O)-CH₂-Nu + Cl⁻

Where R represents an alkyl group (in this case, pentyl) and Nu⁻ is a nucleophile.

The dipentyl groups on the nitrogen atom of this compound would influence the reaction kinetics and the properties of the resulting products. The steric bulk of the pentyl chains might hinder the approach of certain nucleophiles to the electrophilic carbon center, potentially leading to slower reaction rates compared to smaller N-alkyl substituted chloroacetamides. However, the long alkyl chains also increase the lipophilicity of the molecule and its derivatives, a property that can be advantageous in certain applications, such as in the synthesis of molecules designed to interact with biological membranes or to be soluble in nonpolar solvents.

Research into Agrochemical Efficacy and Modes of Action in Target Weeds/Pests

The chloroacetamide class of compounds is well-known for its herbicidal activity. researchgate.net These herbicides are typically used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops. fbn.com

Structure-Activity Relationships in Herbicidal/Pesticidal Contexts

The herbicidal activity of chloroacetamides is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies on this class of herbicides have revealed that the nature of the substituents on the nitrogen atom plays a crucial role in determining their efficacy.

A study on the alkylating reactivity and herbicidal activity of a series of chloroacetamides indicated that phytotoxicity is strictly related to the molecular structure, with lipophilicity being a decisive factor in the mode of action. nih.gov

Physiological and Biochemical Effects in Target Organisms (non-human)

The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net VLCFAs are essential components of plant cell membranes and are precursors for the synthesis of cuticular waxes and other lipids.

The inhibition of VLCFA synthesis leads to a cascade of physiological and biochemical effects in susceptible weeds:

Impaired Membrane Integrity: The lack of VLCFAs can compromise the structural integrity and function of cellular membranes, leading to leakage of cellular contents and ultimately cell death.

Inhibition of Cuticle Formation: The waxy cuticle that protects plants from water loss and environmental stresses is composed of VLCFA derivatives. Inhibition of their synthesis results in a thinner or malformed cuticle, making the plant more susceptible to desiccation and other stresses.

The specific target of chloroacetamide herbicides is believed to be one or more of the elongase enzymes involved in the sequential addition of two-carbon units to fatty acid chains. The chloroacetyl group of the herbicide is thought to bind to a critical sulfhydryl group in the active site of the enzyme, leading to its irreversible inactivation. cambridge.org

Potential Applications in Materials Science (e.g., polymers, liquid crystals, surfactants)

While the primary research focus for chloroacetamides has been in the life sciences, their chemical structure suggests potential applications in materials science. However, specific research on this compound in this field is not well-documented.

Based on the general properties of N,N-dialkylacetamides, some potential applications can be hypothesized:

Polymers: The reactive chloroacetyl group could be used to functionalize polymers. For example, it could be grafted onto a polymer backbone to introduce sites for further chemical modification or to impart specific properties. The long pentyl chains could act as internal plasticizers, increasing the flexibility of the polymer.

Liquid Crystals: The rigid amide core combined with the flexible dipentyl chains could be a structural motif in the design of new liquid crystalline materials. However, the lack of a more extended rigid core, such as an aromatic ring, might limit its potential in this area.

Surfactants: The amphiphilic nature of molecules derived from this compound could be exploited in the synthesis of novel surfactants. By replacing the chlorine atom with a hydrophilic head group, a surfactant molecule with two hydrophobic pentyl tails could be created. The properties of such a surfactant would be influenced by the length and branching of the alkyl chains. Non-ionic surfactants can be less sensitive to electrolytes and pH changes. specialchem.com

Utility in Advanced Analytical Chemistry Method Development

In analytical chemistry, well-characterized chemical compounds are essential for method development, validation, and as reference standards.

While there is no specific mention in the literature of this compound being used in the development of analytical methods, its structural relatives have been the subject of analytical studies. For example, methods for the determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS have been developed. sigmaaldrich.com

Given its status as a distinct chemical entity, this compound could serve as:

A Reference Standard: For the identification and quantification of this specific compound in environmental or agricultural samples. Its purity would need to be rigorously established for this purpose.

A Tool for Method Development: It could be used to develop and optimize chromatographic separation techniques (e.g., Gas Chromatography or Liquid Chromatography) and detection methods (e.g., Mass Spectrometry) for the analysis of N,N-dialkylchloroacetamides.

The development of such analytical methods would be crucial for monitoring the environmental fate and efficacy of this and related compounds if they were to be used more widely in agrochemical applications.

Advanced Analytical Methodologies for Complex Matrix Analysis

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS/MS, LC-QTOF-MS)

The analysis of chloroacetamides, a class of herbicides, in complex environmental and biological matrices necessitates the use of highly selective and sensitive analytical techniques. Hyphenated chromatographic methods, which couple the separation power of chromatography with the specificity of mass spectrometry, are the gold standard for this purpose.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like many chloroacetamides. The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds then enter a tandem mass spectrometer, where they are ionized, and specific precursor ions are selected and fragmented to produce unique product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces matrix interference, allowing for low-level detection.

Key parameters for GC-MS/MS analysis of chloroacetamides include the choice of a suitable capillary column (e.g., HP-5MS), optimization of the temperature program for efficient separation, and the selection of specific precursor-to-product ion transitions for quantification and confirmation.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):

For less volatile or thermally labile chloroacetamides and their degradation products, Liquid Chromatography (LC) is the preferred separation technique. When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a powerful tool for both targeted and untargeted analysis. LC-QTOF-MS provides high-resolution and accurate mass measurements, which aids in the confident identification of analytes and the elucidation of unknown compounds.

A robust analytical method for the simultaneous detection of a wide range of pesticide multiresidues in various crops has been developed using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF). nih.gov This approach allows for both MS1 and MS2 level analysis, enabling accurate mass measurements and the creation of spectral libraries for enhanced identification of pesticide residues. nih.gov

The following table summarizes typical instrumental parameters for the analysis of related chloroacetamide herbicides, which would be applicable for developing a method for 2-Chloro-n,n-dipentylacetamide.

| Parameter | GC-MS/MS | LC-QTOF-MS |

| Separation Column | HP-5MS (or equivalent) | C18 reverse-phase |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Full Scan & Targeted MS/MS |

| Typical Analytes | Parent chloroacetamide herbicides | Parent herbicides and their polar metabolites |

Research into Trace Analysis and Detection Limits in Environmental Samples

The widespread use of chloroacetamide herbicides has led to concerns about their presence in environmental compartments, particularly in water sources. Consequently, significant research has focused on developing methods for their trace analysis and achieving low detection limits.

Solid-phase extraction (SPE) is a commonly employed sample preparation technique to isolate and concentrate chloroacetamides from aqueous samples. Various sorbent materials, such as C18 or graphitized carbon, can be used to effectively trap the analytes of interest while removing interfering matrix components. researchgate.net

Methodology has been developed for the determination of chloroacetanilide and chloroacetamide herbicides and their degradation products in ground and surface waters with a limit of detection of 25 parts per trillion (ppt). researchgate.net The use of tandem mass spectrometry is often necessary for the analysis of these analytes, as some metabolites of different parent compounds can have the same molecular weight and co-elute chromatographically. researchgate.net

The following table presents representative limits of detection (LODs) and limits of quantification (LOQs) for some common chloroacetamide herbicides in water samples, demonstrating the sensitivity of modern analytical methods.

| Compound | Method | Matrix | LOD | LOQ |

| Acetochlor | LC-MS/MS | Groundwater | - | 0.10 ppb |

| Alachlor | LC-MS/MS | Groundwater | - | 0.10 ppb |

| Metolachlor | LC-MS/MS | Groundwater | - | 0.10 ppb |

| Dimethenamid | LC-MS/MS | Groundwater | - | 0.10 ppb |

Data is illustrative and based on reported methods for related compounds. researchgate.net

Method Validation and Quality Assurance Protocols in Research Settings

To ensure the reliability and accuracy of analytical data, rigorous method validation and quality assurance (QA) protocols are essential in research and monitoring laboratories.

Method Validation:

A comprehensive validation study for an analytical method for chloroacetamides in water would typically assess the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank samples and spiked samples to check for interferences. vliz.be

Linearity and Range: The range over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards. Excellent linearity is typically demonstrated with correlation coefficients (r²) exceeding 0.99. researchgate.netsigmaaldrich.com

Accuracy and Recovery: The closeness of the measured value to the true value. This is assessed by analyzing spiked samples at different concentration levels. Average recoveries for chloroacetamide analysis in groundwater have been reported to exceed 89%. sigmaaldrich.com

Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements. Repeatability is assessed under the same operating conditions over a short interval, while reproducibility is assessed over a longer period or between different laboratories. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Quality Assurance:

Quality assurance in an environmental analytical laboratory involves a set of routine procedures to ensure the ongoing quality of the data. csu.edu.au This includes:

Instrument Calibration: Regular calibration of instruments with certified reference materials.

Analysis of Quality Control Samples: This includes the analysis of method blanks, laboratory control samples (spiked blanks), matrix spikes, and matrix spike duplicates with each batch of samples.

Participation in Proficiency Testing: Regular participation in inter-laboratory proficiency testing schemes to assess the laboratory's performance against other laboratories. association-aglae.fr

Standard Operating Procedures (SOPs): All analytical methods should be documented in detailed SOPs.

Data Review and Reporting: A clear process for data review, approval, and reporting.

Design and Development of Chemical Sensors or Biosensors for Environmental Monitoring

While chromatographic methods are highly accurate, they are typically laboratory-based and time-consuming. This has driven research into the development of portable and rapid sensor technologies for the in-field environmental monitoring of chloroacetamide herbicides.

Chemical Sensors:

Research in this area has explored the use of nanomaterials to create sensitive and selective chemical sensors. For instance, palladium-platinum nanoparticles have been utilized to catalyze a color-changing reaction in the presence of specific herbicides, enabling their detection. eurekalert.org This technology has been incorporated into both portable field units and low-cost paper strips that can be read with a smartphone. eurekalert.org

Biosensors:

Biosensors utilize a biological recognition element, such as an antibody or enzyme, coupled with a transducer to generate a signal in the presence of the target analyte.

Immunosensors: These sensors are based on the highly specific binding between an antibody and its target antigen (the herbicide). Dual-modal immunosensors using functionalized gold nanoparticles have been developed for the ultrasensitive detection of chloroacetamide herbicides. acs.orgnih.gov These sensors can provide both a colorimetric and a fluorescent signal, with limits of detection in the low ng/mL range. acs.orgnih.gov

Enzyme-Based Biosensors: These sensors often rely on the inhibition of an enzyme by the target pesticide. For example, some herbicides can inhibit the activity of enzymes like alkaline phosphatase, and this inhibition can be measured to determine the herbicide concentration. scirp.org

A dual-mode fluorescent/intelligent lateral flow immunoassay (LFIA) has been developed for chloroacetamide herbicides, utilizing horseradish peroxidase-IgG conjugated time-resolved fluorescent nanoparticle probes. figshare.com This technology allows for rapid analysis (around 12 minutes) and can be used in equipment-limited environments with a portable test strip reader or in a laboratory setting with machine learning algorithms for data analysis. figshare.com

The following table summarizes some of the developed sensor technologies for chloroacetamide herbicides.

| Sensor Type | Recognition Element | Transduction Principle | Key Features |

| Chemical Sensor | Palladium-Platinum Nanoparticles | Catalytic Colorimetric Reaction | Portable, low-cost paper strips eurekalert.org |

| Immunosensor | Antibody | Colorimetric & Fluorescence | High sensitivity (low ng/mL LODs) acs.orgnih.gov |

| Lateral Flow Immunoassay | Antibody | Fluorescence & Machine Learning | Rapid (12 min), portable figshare.comresearchgate.net |

Future Research Directions and Emerging Avenues for 2 Chloro N,n Dipentylacetamide

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Table 1: Potential AI/ML Applications for 2-Chloro-N,N-dipentylacetamide

| Predictive Target | ML Model Type | Potential Impact | Relevant Research Area |

|---|---|---|---|

| Biological Activity (e.g., Herbicidal, Pharmacological) | Quantitative Structure-Activity Relationship (QSAR), Neural Networks | Accelerated discovery of new applications and lead compounds. | Agrochemistry, Medicinal Chemistry |

| Physicochemical Properties (Solubility, logP) | Regression Models, Random Forest | Optimization of formulations and understanding of environmental distribution. | Materials Science, Environmental Chemistry |

| Toxicity & Ecotoxicity | Classification Models, Support Vector Machines (SVM) | Early-stage safety assessment and risk mitigation. mdpi.com | Toxicology, Environmental Science |

| Reaction Outcome & Yield Optimization | Deep Learning, Generative Models | Design of efficient and sustainable synthetic routes. | Organic Synthesis, Process Chemistry |

Exploration of Novel Catalytic Reactions and Cascade Processes

Modern synthetic chemistry provides a powerful toolkit of novel catalytic systems that could be applied to the synthesis and modification of this compound. Future research should focus on moving beyond traditional methods to explore more efficient, selective, and sustainable catalytic reactions. Transition-metal catalysis, particularly with palladium, has shown great versatility in N-alkylation reactions, which could be adapted for synthesizing a variety of N,N-disubstituted acetamides under mild conditions. chemrxiv.org

Another promising frontier is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov NHCs can catalyze a diverse range of transformations, potentially enabling novel reaction pathways for the functionalization of the acetamide (B32628) backbone or the alkyl chains. The exploration of chemoenzymatic methods, which combine the selectivity of biocatalysts with the broad reactivity of metal catalysts, also presents an exciting opportunity. nih.gov

Furthermore, the design of cascade reactions (also known as tandem or domino reactions) could dramatically improve synthetic efficiency. 20.210.105 A cascade process allows for the formation of complex molecules from simple starting materials in a single operation, avoiding the need for isolating intermediates and reducing solvent waste and purification steps. 20.210.105nih.gov For this compound, a cascade reaction could potentially be designed to construct the core structure and introduce additional functional groups in one pot, streamlining its production and the synthesis of its derivatives.

Development of Sustainable Synthesis and Application Strategies

The principles of green chemistry are increasingly critical in chemical synthesis. Future research on this compound should prioritize the development of sustainable methodologies that minimize environmental impact. This involves replacing harsh reagents and hazardous solvents with greener alternatives.

Recent advancements in amide synthesis offer several sustainable pathways. One approach is the use of biocatalysts, such as enzymes like Candida antarctica lipase (B570770) B (CALB), which can facilitate amide bond formation under mild conditions in environmentally benign solvents like cyclopentyl methyl ether. nih.govnih.gov This enzymatic strategy can produce high yields and purity without requiring intensive purification. nih.govnih.gov Another innovative method involves photocatalysis using Covalent Organic Frameworks (COFs), which can prepare amides directly from alcohols under mild, light-activated conditions, reducing energy consumption and waste. dst.gov.in Additionally, the use of reusable catalysts, such as Brønsted acidic ionic liquids, offers a path to direct amidation that is both efficient and sustainable, with the potential for scaling up to industrial production. acs.orgresearchgate.net

Table 2: Comparison of Sustainable Amide Synthesis Strategies

| Strategy | Catalyst/System | Key Advantages | Reference |

|---|---|---|---|

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, use of green solvents, high yields. | nih.govnih.gov |

| Photocatalysis | Covalent Organic Frameworks (COFs) | Uses light as an energy source, mild conditions, potential to streamline drug production. | dst.gov.in |

| Reusable Acid Catalysis | Brønsted Acidic Ionic Liquid (BAIL) | Catalyst is also the solvent, reusable, efficient for a broad substrate scope. | acs.org |

Beyond synthesis, developing sustainable application strategies is crucial. This could involve designing derivatives with enhanced biodegradability or creating controlled-release formulations to minimize environmental dissemination.

Interdisciplinary Research Integrating Chemical Biology and Environmental Science

The future of chemical research lies in breaking down disciplinary silos. For this compound, integrating chemical biology and environmental science will be key to uncovering new roles and understanding its broader impact.

In chemical biology, the reactive chloroacetyl group makes this compound and its analogs interesting candidates for use as chemical probes. Chloroacetamides can act as alkylating agents, forming covalent bonds with nucleophilic residues like cysteine in proteins. nih.govacs.org This property could be harnessed to design specific inhibitors for enzymes or to develop probes for activity-based protein profiling to study cellular processes. Research has already explored substituted chloroacetamides as potential anticancer agents that target cancer stem cells, highlighting a possible therapeutic avenue. nih.gov

From an environmental science perspective, a thorough understanding of the fate and impact of this compound is essential. Chloroacetamides are a major class of herbicides, and their extensive use raises concerns about their persistence, degradation, and ecotoxicity. mdpi.comresearchgate.net Future studies should focus on its complete life cycle: its degradation pathways in soil and water (e.g., hydrolysis), the identification of its metabolites, and the potential toxicity of these transformation products to non-target organisms. researchgate.netacs.org Given that N,N-disubstituted chloroacetamides can be formed as disinfection byproducts in water treatment, research into their formation mechanisms and potential human health risks is also warranted. acs.orgnih.gov This interdisciplinary approach will ensure that any future applications are balanced with a comprehensive understanding of their environmental and biological consequences. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.